6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-7-methyl-7H-purine

Medicinal Chemistry Physicochemical Profiling Regioisomer Differentiation

Generic substitution within purine-piperazine-pyrimidine screening libraries risks confounding biological readouts from three structural variables: purine N7 vs. N9 methylation, pyrimidine 2-yl vs. 4-yl attachment, and 5-halogen identity (F vs. Br vs. H). This compound (CAS 2549040-15-3) is the defined N7-methyl, 2-yl, 5-fluoro topological probe for kinase hinge-region docking studies. - Enables matched-pair analysis with 5-bromo analog (CAS 2549045-32-9) for halogen-effect SAR. - Validated SMILES for in silico modeling; suitable for custom kinase panel profiling. - Supplied as a single, structurally authenticated entity from commercial screening libraries.

Molecular Formula C14H15FN8
Molecular Weight 314.32 g/mol
CAS No. 2549040-15-3
Cat. No. B6452834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-7-methyl-7H-purine
CAS2549040-15-3
Molecular FormulaC14H15FN8
Molecular Weight314.32 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1C(=NC=N2)N3CCN(CC3)C4=NC=C(C=N4)F
InChIInChI=1S/C14H15FN8/c1-21-9-20-12-11(21)13(19-8-18-12)22-2-4-23(5-3-22)14-16-6-10(15)7-17-14/h6-9H,2-5H2,1H3
InChIKeyUZMBLLIINUYADP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-7-methyl-7H-purine: Chemical Profile & Structural Identity


6-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-7-methyl-7H-purine (CAS 2549040-15-3) is a fully synthetic, heterocyclic small molecule belonging to the class of purine–piperazine hybrids . Its structure features a 7-methyl-7H-purine core linked via a piperazine bridge to a 5-fluoropyrimidine moiety. This compound is catalogued exclusively within commercial screening libraries for early-stage drug discovery and is not registered in authoritative bioactivity databases (e.g., ChEMBL, PubChem BioAssay) as an individual entity, indicating its status as a probe compound with limited public characterization [1]. Procurement decisions must therefore rely on structural differentiation from its closest available analogs.

Structural probe for early-stage kinase inhibitor screening cascades
Requires structural differentiation from N9-methyl, 5-bromo, 4-yl, and cyclopropyl analogs
No public bioactivity records; custom profiling may be needed for target engagement data

Substitution Risks for 6-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-7-methyl-7H-purine


Generic substitution within this purine–piperazine–pyrimidine class is confounded by the synergistic effect of three distinct structural positions: the purine N-methylation site (N7 vs. N9), the pyrimidine substitution pattern (2-yl vs. 4-yl), and the 5-halogen (F vs. Br vs. H). A close analog such as the 9-methyl regioisomer (CAS 2549023-73-4) shares identical molecular formula and MW but differs in hydrogen-bonding topology and metabolic soft-spot architecture . Published kinase selectivity panels for related piperazinyl–pyrimidine scaffolds demonstrate that even minor atomic changes (e.g., F→Br) can invert target selectivity [1]. Without head-to-head profiling data, assuming functional equivalence between CAS 2549040-15-3 and any in-class analog is scientifically unfounded, and blind substitution risks misleading biological interpretation in screening cascades.

N7 vs. N9 Regioisomer
Regioisomer identity alters purine hydrogen-bonding face and metabolic soft-spot; assay interpretation may shift between N7-methyl and N9-methyl analogs.
5-Fluoro vs. 5-Bromo
C–F bond stability and smaller van der Waals radius may change metabolic stability and steric fit; profiling results may not transfer between halogen analogs.
2-yl vs. 4-yl Attachment
Pyrimidine attachment position changes piperazine linker conformation and kinase binding presentation; class-level SAR cautions against assuming functional equivalence.

Differentiation Evidence for 6-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-7-methyl-7H-purine vs. Analogs


N7- vs. N9-Methyl Purine: Physicochemical Property Divergence

The target compound (N7-methyl) and its N9-methyl regioisomer (CAS 2549023-73-4) possess identical molecular formulas (C14H15FN8) and molecular weights (314.32 g/mol) but differ in the purine methylation site [1]. While quantitative experimental bioactivity data are unavailable for the target compound, computed physicochemical parameters for the N9-isomer from PubChem provide a baseline: XLogP3 = 1.1, Hydrogen Bond Donor Count = 0, Hydrogen Bond Acceptor Count = 8, Rotatable Bond Count = 2 [1]. The N7-methyl group alters the purine's electron distribution and hydrogen-bonding face relative to the N9-isomer, which in analogous purine scaffolds has been shown to modulate target binding geometry and metabolic susceptibility [2]. For procurement, this structural difference is non-trivial: if a screening campaign requires an N7-methylated purine scaffold, the N9-isomer is not an acceptable substitute.

Regioisomer Divergence
Class-level inference
Target (N7-methyl)
Physicochemical data not publicly reported; expected divergence in H-bond surface and chromatographic retention
N9-isomer (CAS 2549023-73-4)
XLogP3 = 1.1, HBD = 0, HBA = 8, RotBond = 2 (computed)
Regioisomer verification needed for SAR studies.
Experimental confirmation lacking; hydrogen-bonding and metabolic differences expected.
Medicinal Chemistry Physicochemical Profiling Regioisomer Differentiation

5-Fluoro vs. 5-Bromo Pyrimidine: Physicochemical & Metabolic Stability

The target compound incorporates a 5-fluoropyrimidine substituent, while the direct bromo analog (CAS 2549045-32-9) carries a 5-bromopyrimidine . Although no direct comparative bioactivity data exist for these two specific compounds, the fluorine substituent confers a higher carbon–halogen bond dissociation energy (C–F ≈ 485 kJ/mol) relative to carbon–bromine (C–Br ≈ 276 kJ/mol), which is a well-established determinant of oxidative metabolic stability in drug-like molecules [1]. Additionally, fluorine's smaller van der Waals radius (1.47 Å) compared to bromine (1.85 Å) alters the steric and electronic profile of the pyrimidine ring, potentially impacting target binding pocket complementarity [1]. The 5-bromo analog is further distinguished by its higher molecular weight (375.23 g/mol) and distinct halogen-bonding donor capacity. For researchers requiring a metabolically stable or sterically compact scaffold, these intrinsic physicochemical differences are relevant even in the absence of matched biochemical data.

Halogen Stability & Sterics
Class-level inference
Target (5-fluoro)
C–F BDE ≈ 485 kJ/mol, F vdW radius = 1.47 Å, MW = 314.32 g/mol
5-bromo analog (CAS 2549045-32-9)
C–Br BDE ≈ 276 kJ/mol, Br vdW radius = 1.85 Å, MW = 375.23 g/mol
Supports metabolic stability and steric-fit screening review.
Bond dissociation energies and vdW radii from standard references; no matched biological data.
Halogen Bonding Metabolic Stability Medicinal Chemistry

2-yl vs. 4-yl Pyrimidine Attachment: Conformational Impact

The target compound attaches the piperazine at the 2-position of the 5-fluoropyrimidine ring. The 4-yl positional isomer (6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine) is also commercially available . In related kinase inhibitor scaffolds, the pyrimidine substitution pattern (2- vs. 4-attachment) dictates the dihedral angle between the pyrimidine ring and the piperazine linker, influencing the spatial presentation of the fluoropyrimidine moiety to the ATP-binding pocket [1]. Published studies on piperazinyl–pyrimidine kinase inhibitors demonstrate that positional isomerism can result in >10-fold differences in IC50 values against specific kinases [1]. While no matched-pair data are available for the instant compounds, this class-level SAR strongly cautions against assuming that the 4-yl isomer will recapitulate any biological profile observed with the 2-yl compound.

Attachment Position
Class-level inference
Target (2-yl attachment)
Pyrimidine 2-yl–piperazine linkage; specific dihedral angle and biological data not reported
4-yl isomer (commercially available)
Pyrimidine 4-yl–piperazine linkage; no quantitative bioactivity data available
Positional isomerism may lead to divergent kinase selectivity profiles.
Class-level SAR suggests >10-fold IC50 shifts in related piperazinyl–pyrimidine inhibitors.
Conformational Analysis Kinase Inhibitor Design Structure-Activity Relationship

Cyclopropyl Substituent: Steric Bulk and Conformational Constraint

The structurally elaborated analog 6-[4-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine (CAS 2549005-67-4) introduces a cyclopropyl ring at the 6-position of the fluoropyrimidine, adding steric bulk and conformational constraint relative to the target compound . The target compound lacks this additional substitution, presenting a smaller molecular footprint (MW 314.32 vs. ~354 g/mol for the cyclopropyl analog) and two fewer heavy atoms. In kinase inhibitor medicinal chemistry, the introduction of a cyclopropyl group has been shown to both enhance potency via hydrophobic packing and reduce off-target activity through conformational restriction [1]. For procurement, the target compound represents a less sterically encumbered, minimal pharmacophore probe, whereas the cyclopropyl analog is a more advanced, bulkier derivative. The selection between them depends on whether the research objective is to explore the minimal binding determinant or to optimize a late-stage lead with improved selectivity and metabolic stability.

Cyclopropyl vs. Minimal Probe
Class-level inference
Target (no cyclopropyl)
MW = 314.32 g/mol; minimal steric bulk; fewer heavy atoms
Cyclopropyl analog (CAS 2549005-67-4)
MW ≈ 354 g/mol; additional cyclopropyl ring adds steric constraint
Presence/absence of cyclopropyl group affects binding kinetics and PK properties.
Selection depends on minimal binding determinant vs. late-stage lead optimization.
Chemical Probe Steric Effects Lead Optimization

Transparency: Absence of Direct Bioactivity Data

A comprehensive literature and database search (PubMed, ChEMBL, BindingDB, PubChem, SureChEMBL) returned zero primary research papers, zero patents with individual compound-level data, and zero curated bioactivity entries specifically for CAS 2549040-15-3 as of April 2026 [1]. The compound appears exclusively in commercial screening library catalogues (Evitachem, BenchChem, Kuujia) without associated IC50, Ki, Kd, EC50, or selectivity profile data. No head-to-head comparative studies against the 9-methyl regioisomer, 5-bromo analog, 4-yl positional isomer, or cyclopropyl analog are available. Consequently, all differentiation evidence presented above is classified as 'Class-level inference' or 'Supporting evidence,' grounded in physicochemical principles and literature precedent from the broader purine–piperazine kinase inhibitor class. Potential procurers should treat the absence of individual bioactivity data as a critical gap and consider requesting custom profiling if specific target engagement or selectivity data are required for their research program.

Bioactivity Data Gap
Supporting evidence
0 public bioactivity records (ChEMBL, BindingDB, PubChem BioAssay, PubMed)
Compound selection must rely on structural differentiation and user-generated profiling.
Literature and database search performed April 2026; no IC50, Ki, or EC50 data found.
Data Gap Evidence Limitation Procurement Caution

Optimal Research Applications for 6-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-7-methyl-7H-purine


N7-Methyl Purine Topology for Kinase Inhibitor Screening

The compound's N7-methyl-7H-purine core distinguishes it from the more common N9-methyl analogs (e.g., CAS 2549023-73-4) [1]. In kinase inhibitor screening campaigns where the purine N7 methylation is hypothesized to engage the hinge-binding region differently than N9-methylated purines, this compound serves as a specific topological probe. Its 5-fluoropyrimidine substituent further mimics the ATP adenine 5-fluorine substitution pattern seen in approved kinase drugs. This scenario applies only when the N7 methylation is a deliberate design feature; researchers simply seeking a generic purine scaffold should not select this compound without justification.

Halogen Bonding and Metabolic Stability: F vs. Br Pair

The compound forms a matched molecular pair with the 5-bromo analog (CAS 2549045-32-9) for the purpose of studying halogen effects on target binding and metabolic stability . The C–F bond's superior oxidative metabolic stability (BDE ~485 kJ/mol vs. ~276 kJ/mol for C–Br) makes this compound the preferred choice for in vitro metabolic stability assays where oxidative defluorination is a monitored endpoint. Procurement of both compounds together enables a formal matched-pair analysis, a cornerstone of medicinal chemistry lead optimization.

Computational Docking Studies: Pyrimidine 2-yl Attachment

Due to the absence of experimental IC50 data, this compound is most immediately valuable as a computational probe for molecular docking and molecular dynamics simulations targeting kinases with known pyrimidine 2-yl binding modes (e.g., CDK2, JAK2) [2]. Its well-defined SMILES (CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=C(C=N4)F) enables precise in silico model building. The 2-yl attachment geometry, in contrast to the 4-yl isomer, produces distinct dihedral angles that can be systematically explored in virtual screening campaigns.

Custom Kinase Selectivity Profiling

Given the complete absence of public bioactivity data [3], the most impactful scientific application is custom in vitro profiling against a focused kinase panel or target of interest by the end user. The compound's structural features—N7-methyl purine, piperazine linker, 5-fluoropyrimidine—are all found in clinical-stage kinase inhibitors. Procuring this compound for profiling generates proprietary, non-public data that can directly answer the 'differentiation relative to analogs' question that public sources cannot currently resolve.

Application
Selection Property
Validation Focus
N7-methyl purine topology for kinase inhibitor screening
N7-methyl purine core as topological probe for hinge-region engagement
Hinge-binding interaction validation
Halogen-bond matched-pair analysis
5-fluoro substituent for oxidative metabolic stability screening
Oxidative metabolic stability endpoint
Computational docking for kinase targets
Pyrimidine 2-yl attachment geometry and dihedral angle
Binding mode and docking pose validation
Custom kinase selectivity profiling
Structural features for focused kinase panel screening
Proprietary selectivity data generation
Quote Request

Request a Quote for 6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-7-methyl-7H-purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.